molecular formula C11H11NO2 B1282330 6-Acetyl-3,4-dihydroquinolin-2(1H)-one CAS No. 62245-12-9

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1282330
CAS No.: 62245-12-9
M. Wt: 189.21 g/mol
InChI Key: FXPPYJRCOQZMIL-UHFFFAOYSA-N
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Description

6-Acetyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For example, the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions can lead to the formation of the desired compound. The reaction typically proceeds as follows:

    Starting Materials: 2-aminobenzophenone and acetic anhydride.

    Reaction Conditions: Acidic medium (e.g., sulfuric acid) and heating.

    Product Formation: Cyclization to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction could produce 6-acetyl-3,4-dihydroquinolin-2-ol.

Scientific Research Applications

6-Acetyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl group and quinoline core can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.

    6-Methylquinoline: Similar structure with a methyl group instead of an acetyl group.

    3,4-Dihydroquinolin-2(1H)-one: Lacks the acetyl group at the 6-position.

Uniqueness

6-Acetyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the acetyl group and the dihydroquinolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-acetyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPYJRCOQZMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538520
Record name 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62245-12-9
Record name 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3,4-dihydro-1H-quinolin-2-one derivative of Formula 5 is reacted with tributyl(1-ethoxyvinyl)tin to introduce an acetyl group into the 6 position of the quinoline nucleus and to provide a 6-acetyl-3,4-dihydro-1H-quinolin-2-one derivative of Formula 6. The R3 group (R3 is as defined in connection with Formula 1) is introduced into the molecule by treatment of the compound of Formula 6 with a reagent of the formula R3—I and a strong base, such as sodium hydride in a polar aprotic solvent, such as dimnethylformamide (DMF). Instead of the iodo derivative R3—I, other alkylating agents of the formula R3—X1 (where X1 is a leaving group) could also be used in this reaction to provide a 6-acetyl-1-alkyl (or 1-phenylalkyl) 3,4-dihydro-1H-quinolin-2-one derivative of Formula 7. The 6-acetyl-1-alkyl (or 1-phenylalkyl) 3,4-dihydro-1H-quinolin-2-one derivative of Formula 7 is reacted with a bromophenyl or bromo heteroaryl aldehyde of Formula 8 to give the 1-alkyl-6-[3-(bromo phenyl or bromo-heteroaryl)-acryloyl]-3,4-dihydro-1H-quinolin-2-one of Formula 9. The bromo compound of Formula 9 is reacted with carbon monoxide in the presence of 1,3-bis(diphenylphosphino)propane (DPPP), palladium acetate (Pd(OAc)2), triethylamine (TEA) in dimethylformamide and ethanol and thereafter with base (such as NaOH or KOH) to provide [3-(1-alkyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl)-3-oxo-propenyl]-benzoic or heteroaryl carboxylic acids of Formula 10.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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